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Compound of Interest

1-(4-Ethylbenzoyl)piperazine
Compound Name:
hydrochloride
CAS No.: 1171550-67-6
Cat. No.: B1438090
. J

Piperazine and its derivatives represent a cornerstone scaffold in modern pharmacology,
integral to a wide array of therapeutic agents.[1][2] The compound 1-(4-Ethylbenzoyl)piperazine
HCI, a substituted benzoylpiperazine, belongs to a class of molecules with significant interest in
drug discovery and development.[3][4] Its precise chemical structure dictates its
physicochemical properties, pharmacological activity, and safety profile. Therefore, rigorous
and unambiguous structural elucidation is not merely an academic exercise but a critical
prerequisite for any further research, development, or quality control initiative.

This guide provides a comprehensive framework for the structural analysis of 1-(4-
Ethylbenzoyl)piperazine HCI. It is designed for researchers, analytical scientists, and drug
development professionals, moving beyond a simple recitation of methods to explain the
strategic rationale behind the analytical workflow. Our approach is rooted in the principle of
orthogonal validation, where data from multiple, independent techniques are integrated to build
a self-consistent and irrefutable structural model. We will detail the core spectroscopic and
crystallographic techniques, presenting them as a cohesive, multi-faceted strategy for complete
molecular characterization.

Physicochemical Profile and Foundational Data

Before embarking on advanced spectroscopic analysis, establishing the fundamental
properties of the molecule is essential. This data provides the initial parameters for method
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development and interpretation.

Property Value Source

Molecular Formula C13H19CIN20 PubChem[5]
Molecular Weight 254.76 g/mol PubChem|[5]
Monoisotopic Mass 254.123691 Da PubChem[5]
Canonical SMILES cecl=ce=c(c=cl)cl=on2 PubChem[5]

CCNCcC2.Cl

Appearance

White to off-white solid

General knowledge for similar
HCI salts[6]

Solubility

Soluble in polar solvents (e.g.,
water, DMSO, ethanol)

General knowledge for

piperazine HCI salts[6][7]

Note: Experimental values should always be determined and verified in the laboratory setting.

Core Analytical Workflow: A Strategy of Orthogonal

Confirmation

The structural confirmation of a novel or reference compound is a process of evidence

accumulation. No single technique provides all the answers. Our strategy employs a logical

sequence of analyses where each step builds upon the last, culminating in a complete and

validated structural assignment.

© 2026 BenchChem. All rights reserved. 2/15

Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/6489231
https://pubchemlite.lcsb.uni.lu/e/compound/6489231
https://pubchemlite.lcsb.uni.lu/e/compound/6489231
https://pubchemlite.lcsb.uni.lu/e/compound/6489231
https://www.pipzine-chem.com/products/piperazine/1-4-methoxyphenyl-piperazine-hcl.html
https://www.pipzine-chem.com/products/piperazine/1-4-methoxyphenyl-piperazine-hcl.html
https://www.researchgate.net/publication/237074250_Spectral_and_Structural_Study_of_two_Piperazine_Based_Nitrate_Salts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

-

Initial Characterization

Sample: 1-(4-Ethylbenzoyl)piperazine HCI

Assess Purity

Purity & Separation
(HPLC-UV/DAD) )

G J

Isolate for MS Prepare high-purity sample Grow Crystals

Spectroscopic Elucidation Definitive Structure
\/

A

Single Crystal X-ray

Diffraction (SC-XRD)
(Absolute 3D Structure)

A4
Mass Spectrometry (MS) FTIR Spectroscopy IR SEEEISEsy
(Molecular Weight & Fragmentation) (Functional Groups) - (.1 [k *(C5, 20) .
(Connectivity & Stereochemistry)
Re-evaluate spectra
Fi n
\/ \4
Data Integration &

with confirmed structure
Structural Verification

Def|nitive Proof

Click to download full resolution via product page

Caption: The integrated workflow for the structural elucidation of 1-(4-Ethylbenzoyl)piperazine
HCI.

Chromatographic Purity: High-Performance Liquid
Chromatography (HPLC)

Expertise & Causality: Before any structural analysis, we must ensure the sample's purity.
HPLC is the gold standard for this purpose in the pharmaceutical industry due to its high
resolution and sensitivity for non-volatile compounds like our target molecule.[1][8] The
presence of impurities (e.g., starting materials, by-products like 1,4-dibenzoylpiperazine) could
lead to erroneous data in subsequent spectroscopic analyses. A Diode-Array Detector (DAD) is
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chosen to obtain UV spectra across a range of wavelengths, which aids in peak identification
and purity assessment.[9]

Experimental Protocol: HPLC-DAD Purity Assessment

 Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler,
column oven, and DAD detector.

o Column: Areversed-phase C18 column (e.g., 250 x 4.6 mm, 5 um patrticle size) is a robust
starting point for this type of aromatic amide.

» Mobile Phase Preparation:

o Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to
improve peak shape for the basic piperazine moiety.

o Solvent B: 0.1% TFA in Acetonitrile (ACN).

o Gradient Elution: A gradient is employed to ensure elution of the main peak with good
symmetry while also resolving any potential impurities with different polarities.

o Time (min) | % Solvent B
e
o 0.0]20
o 20.0|80
o 25.0]80
o 25120
o 30.0|20
e Run Parameters:

o Flow Rate: 1.0 mL/min.
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[e]

Column Temperature: 35 °C to ensure reproducible retention times.[10]

o

Injection Volume: 10 pL.

[¢]

Detection Wavelength: Monitor at 254 nm (for the benzoyl chromophore) and collect
spectra from 200-400 nm.

[¢]

Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:ACN to a
concentration of ~0.5 mg/mL.

» Trustworthiness (System Suitability): Before sample analysis, perform at least five replicate
injections of a standard solution. The relative standard deviation (RSD) for the peak area and
retention time should be less than 2.0%.

Expected Outcome: A single major peak with a purity of >98% (by area normalization),
confirming the sample is suitable for structural analysis.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: MS provides the two most fundamental pieces of structural information:
the molecular weight and the fragmentation pattern. Electrospray lonization (ESI) is the
preferred method as it is a soft ionization technique suitable for polar, thermally labile
molecules, minimizing in-source fragmentation and yielding a clear protonated molecular ion
[M+H]*. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or
Orbitrap analyzer, is critical for determining the exact mass, which allows for the unambiguous
calculation of the elemental formula.[11][12]

Experimental Protocol: HRMS (ESI-TOF) Analysis

e Instrumentation: An HPLC system coupled to a TOF mass spectrometer with an ESI source.

o Sample Introduction: Infuse the sample solution (prepared for HPLC, ~10 pg/mL in 50:50
ACN:Water with 0.1% formic acid) directly into the ESI source at a low flow rate (e.g., 5-10
puL/min). Formic acid is used instead of TFA as it is more volatile and MS-friendly.

o MS Parameters (Positive lon Mode):

o lonization Mode: ESI+.
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[e]

Capillary Voltage: 3.5 - 4.5 kV.

(¢]

Source Temperature: 120 °C.

[¢]

Desolvation Temperature: 350 °C.

[¢]

Mass Range: 50 - 500 m/z.

o Tandem MS (MS/MS): To validate the structure, perform fragmentation analysis. Isolate the
[M+H]* parent ion (m/z 219.15) and subject it to Collision-Induced Dissociation (CID) with
argon gas to generate a characteristic fragmentation spectrum.

Expected Data & Interpretation:

Calculated m/z (for Structure of
lon Key Fragment
C13H19N20%) Fragment

Protonated 1-(4-

[M+H]* 219.1492 Parent lon Ethylbenzoyl)piperazi
ne

Fragment 1 133.0648 4-Ethylbenzoyl Cation  [CH3CH2-CeHa4-C=0]*
[CaH11N2]*

Fragment 2 87.0917 Piperazine Cation (Protonated
Piperazine)

The observation of the 4-ethylbenzoyl cation (m/z 133) is a powerful diagnostic tool, confirming
the acyl group attached to the piperazine ring.[11]

[M+H]*
m/z = 219.15
(C13H19N20)

Cleavage of C-N amide bond

Cleavage of C-N amide bond : : .
charge retention on piperazine)

m/z = 133.06 m/z = 87.09
(4-Ethylbenzoyl cation) (Piperazine fragment)
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Caption: Expected primary fragmentation pathway for 1-(4-Ethylbenzoyl)piperazine in ESI-
MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that
identifies the functional groups present in a molecule by measuring the absorption of infrared
radiation.[13] For 1-(4-Ethylbenzoyl)piperazine HCI, we expect to see characteristic absorptions
for the tertiary amide carbonyl (C=0), aromatic C-H bonds, aliphatic C-H bonds, and the N-H
stretch of the protonated piperazine nitrogen (as part of the hydrochloride salt).[14] This
provides complementary evidence to the fragments observed in MS.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

e Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory. ATR is
chosen for its simplicity, requiring minimal sample preparation for solid powders.

o Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the
ATR crystal.

» Data Acquisition:

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum over the range of 4000-400 cm~—1.
o Co-add 16-32 scans to improve the signal-to-noise ratio.

o Data Processing: Perform an ATR correction and baseline correction on the resulting
spectrum.
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Expected Characteristic Absorption Bands:

Wavenumber (cm~?) Vibration Type Functional Group

~3050-3000 C-H Stretch Aromatic C-H

Aliphatic C-H (Ethyl &
~2970-2850 C-H Stretch

Piperazine)
~2700-2400 N*-H Stretch Ammonium salt (from HCI)
~1635 C=0 Stretch Tertiary Amide (Benzoyl)[15]
~1600, ~1480 C=C Stretch Aromatic Ring
~1230 C-N Stretch Amide C-N

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure
of an organic molecule in solution. *H NMR identifies the different proton environments and
their connectivity through spin-spin coupling, while 13C NMR identifies the unique carbon
environments.[16][17] For 1-(4-Ethylbenzoyl)piperazine HCI, NMR will confirm the 1,4-
disubstitution pattern of the benzene ring, the structure of the ethyl group, and the connectivity
of the benzoyl group to the piperazine ring. Using a deuterated solvent like DMSO-ds is ideal
as it readily dissolves the HCI salt and its residual solvent peak does not interfere with key
analyte signals.

Experimental Protocol: *H and **C NMR

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-de. Add a small
amount of Tetramethylsilane (TMS) as an internal standard (6 0.00 ppm), or reference to the
residual solvent peak (DMSO at 6 ~2.50 ppm for *H and ~39.52 ppm for 13C).

e 1H NMR Acquisition:
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[e]

Acquire a standard one-pulse *H spectrum.

o

Ensure adequate spectral width and resolution.

[¢]

Process the data with Fourier transform, phase correction, and baseline correction.

o

Integrate all peaks to determine proton ratios.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum to obtain singlets for each unique carbon. A
DEPT-135 experiment can be run to differentiate between CH, CHz, and CHs carbons.

Predicted NMR Data (in DMSO-ds):
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] 1H Chemical o ] 13C Chemical
Assignment _ Multiplicity Integration )
Shift (5, ppm) Shift (8, ppm)
Ethyl CHs ~1.20 Triplet (1) 3H ~15.0
Ethyl CHz ~2.70 Quartet (q) 2H ~28.0
Piperazine CH:z ]
N ~3.20-3.40 Broad multiplet 4H ~45.0
(positions 2,6)
Piperazine CH:z )
N ~3.60-3.80 Broad multiplet 4H ~48.0
(positions 3,5)
Aromatic H
~7.35 Doublet (d) 2H ~128.0
(ortho to ethyl)
Aromatic H
(ortho to ~7.45 Doublet (d) 2H ~129.5
carbonyl)
Aromatic C (ipso-
- - - ~149.0
ethyl)
Aromatic C (ipso-
- - - ~133.0
carbonyl)
Amide C=0 - - - ~169.0
] ] Very broad
Piperazine N-Hz2*  ~9.5-10.5 ) 2H -
singlet

Note: The broadness of piperazine and N-Hz* signals is due to the salt form, potential
conformational exchange, and proton exchange with residual water.[17][18]

Single Crystal X-ray Diffraction (SC-XRD):
Unambiguous 3D Structure

Expertise & Causality: While the combination of MS and NMR provides a definitive
constitutional structure, only SC-XRD can reveal the precise three-dimensional arrangement of
atoms in the solid state.[7][19] It provides absolute proof of connectivity, conformation (e.g., the
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chair conformation of the piperazine ring), and intermolecular interactions like hydrogen
bonding involving the chloride ion.[2][7] This technique is the ultimate arbiter in structural
chemistry.

Experimental Protocol: Crystal Growth and Data
Collection

» Crystal Growth (Self-Validating System): The ability to grow high-quality single crystals is
itself an indicator of high sample purity.

o Method: Slow evaporation is a common technique. Dissolve the compound in a minimal
amount of a suitable solvent (e.g., ethanol or methanol) and allow the solvent to evaporate
slowly and undisturbed over several days in a loosely capped vial.

o Alternative: Vapor diffusion, where a solution of the compound is placed in a vial inside a
larger chamber containing a less polar "anti-solvent” (e.qg., diethyl ether). The anti-solvent
vapor slowly diffuses into the solution, reducing the compound's solubility and inducing
crystallization.

o Crystal Selection & Mounting: Select a clear, well-formed crystal under a microscope and
mount it on a goniometer head.

e Data Collection:

[¢]

Place the mounted crystal on an X-ray diffractometer.

[¢]

A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation
damage.

o

The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam
(e.g., Mo Ka or Cu Ka radiation).[12]

[¢]

A detector records the positions and intensities of the diffracted X-rays.
 Structure Solution and Refinement:

o The diffraction data is processed to generate an electron density map.
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o Specialized software (e.g., SHELXT, OLEX2) is used to solve the structure (determine
atomic positions) and refine the model against the experimental data.[12]

Expected Outcome: A complete 3D structural model with precise bond lengths, bond angles,
and torsional angles. The final output will confirm the chair conformation of the piperazine ring
and detail the hydrogen bonding network between the piperazinium protons and the chloride
anion.[7]

Conclusion: A Synthesis of Analytical Evidence

The structural elucidation of 1-(4-Ethylbenzoyl)piperazine HCI is a systematic process that
relies on the convergence of evidence from multiple orthogonal techniques. HPLC confirms the
purity necessary for accurate analysis. High-resolution mass spectrometry establishes the
elemental formula and key structural motifs through fragmentation. FTIR provides a rapid check
for the expected functional groups. NMR spectroscopy maps out the complete covalent
framework and proton environments in solution. Finally, single-crystal X-ray diffraction offers
the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By
integrating these datasets, we construct a self-validating and irrefutable structural dossier,
providing the solid analytical foundation required for all subsequent scientific and
developmental endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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